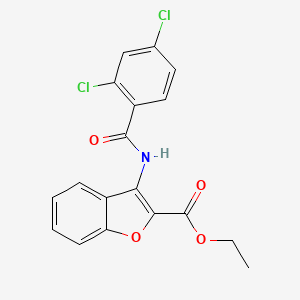

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2,4-dichlorobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(12-5-3-4-6-14(12)25-16)21-17(22)11-8-7-10(19)9-13(11)20/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMECSTWZZPMWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate electrophile.

Introduction of the Amido Group: The amido group is introduced by reacting the benzofuran core with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and biological activities of similar benzofuran-2-carboxylate derivatives:

Key Observations :

Physicochemical Properties

- Stability : Electron-withdrawing groups may reduce hydrolytic degradation of the ester moiety compared to electron-donating substituents .

Biological Activity

Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound features a benzofuran core with a dichlorobenzamide substituent, which enhances its biological activity. The molecular formula is . The synthesis typically involves multiple steps, including:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.

- Amidation : The introduction of the 2,4-dichlorobenzamide group is done via coupling reactions with activated carboxylic acids or their derivatives.

- Esterification : The final step involves converting the carboxylic acid to the ethyl ester form.

These synthetic pathways are crucial for optimizing yield and purity for further biological testing.

Anticancer Properties

This compound has shown promising results in various preclinical studies:

- Inhibition of Cyclin-Dependent Kinases (CDK) : It has been identified as a potential inhibitor of CDK6 and CDK9. These kinases are critical in regulating the cell cycle and transcriptional control, making them significant targets in cancer therapy. Inhibition can lead to disrupted cell proliferation and apoptosis in cancer cells.

- Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to increased apoptosis in various cancer cell lines. For instance, it was observed that treated MDA-MB-231 breast cancer cells exhibited significant increases in sub-G1 phase populations, indicating enhanced apoptotic activity .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit broad-spectrum antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) studies have shown that this compound possesses substantial antibacterial properties, comparable to established antibiotics. Further investigations are needed to elucidate its mechanism of action against specific pathogens .

Research Findings and Case Studies

A series of studies have highlighted the biological activity of related benzofuran derivatives, providing context for the potential of this compound:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(2,4-dichlorobenzamido)benzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves three stages:

Benzofuran core formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in a basic medium (e.g., Na₂CO₃ in N-methylpyrrolidine) .

Amidation : Coupling with 2,4-dichlorobenzoic acid using carbodiimide reagents (e.g., DCC/DMAP) in dichloromethane .

Esterification : Ethanol-mediated esterification under acidic catalysis .

- Key Variables : Temperature (80–90°C for cyclization), solvent polarity (DMF for cyclization vs. CH₂Cl₂ for amidation), and stoichiometric ratios (1:1.2 for amidation). Yields range from 66–80% depending on purification techniques (recrystallization vs. column chromatography) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm benzofuran core, ester, and dichlorobenzamido groups (e.g., δ 7.6–8.2 ppm for aromatic protons) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

- X-ray Crystallography : SHELX software for resolving crystal structures (space group, bond angles) .

- Data Interpretation : Cross-validate with HRMS for molecular weight confirmation (e.g., m/z 422.03 [M+H]⁺) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Assays :

- Antimicrobial : Broth microdilution (MIC against E. coli and S. aureus) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ for melanoma cells) .

- Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀ < 10 µM observed in analogs) .

- Controls : Compare with reference drugs (e.g., Celecoxib for COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound's bioactivity?

- Key Modifications :

- Halogen Substitution : Replace 2,4-dichloro with 2-iodo or 4-fluoro groups to modulate lipophilicity and target binding .

- Ester Hydrolysis : Evaluate carboxylic acid derivatives for improved solubility or altered pharmacokinetics .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or kinases .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Conflict Resolution :

- Dynamic vs. Static Disorder : SHELXL refinement with TWIN/ROTA commands to address twinning or rotational disorder in crystals .

- Tautomerism : Compare H NMR (solution state) with X-ray (solid state) to identify tautomeric forms .

- Case Study : Analogous benzofurans show discrepancies in amide proton shifts due to solvent polarity; use DMSO-d₆ vs. CDCl₃ for NMR .

Q. How can high-throughput screening (HTS) pipelines improve mechanistic studies of this compound?

- Workflow :

Library Synthesis : Parallel synthesis of analogs with varied substituents (e.g., nitro, methoxy) .

Automated Assays : Fluorescence-based kinase inhibition profiling (e.g., EGFR, BRAF) .

Data Integration : Machine learning (e.g., Random Forest) to correlate structural features with bioactivity .

- Example : A benzofuran analog showed 3-fold higher potency in HTS due to trifluoromethyl substitution enhancing target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.